1-Butyl-3-methylimidazolium Tetrachloroferrate

説明

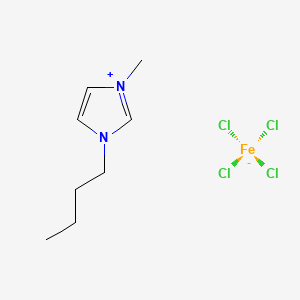

1-Butyl-3-methylimidazolium tetrachloroferrate ([Bmim]FeCl₄) is a paramagnetic ionic liquid (IL) with the molecular formula C₈H₁₅Cl₄FeN₂ (CAS: 359845-21-9) . It consists of a 1-butyl-3-methylimidazolium cation paired with a tetrachloroferrate(III) anion. First synthesized and reported by Hayashi et al. in 2004, [Bmim]FeCl₄ exhibits strong magnetic responsiveness due to the FeCl₄⁻ anion, enabling its separation via external magnetic fields . This property distinguishes it from conventional ILs and has driven its adoption in catalysis, extraction, and energy applications. Its thermal stability, wide liquid range (-82°C to 144°C), and tunable solubility further enhance its utility .

特性

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;tetrachloroiron(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.4ClH.Fe/c1-3-4-5-10-7-6-9(2)8-10;;;;;/h6-8H,3-5H2,1-2H3;4*1H;/q+1;;;;;+3/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHLFBVHUIJIII-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.Cl[Fe-](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl4FeN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359845-21-9 | |

| Record name | 1-Butyl-3-methylimidazolium Tetrachloroferrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Standard Anion Exchange Protocol

The most widely reported method involves mixing [BMIM]Cl with FeCl₃ in a 1:1 molar ratio under anhydrous conditions. The reaction is exothermic and typically completes within 15–60 minutes with vigorous stirring.

- Combine [BMIM]Cl (5.00 g, 28.6 mmol) and FeCl₃ (4.63 g, 28.6 mmol) in a round-bottom flask.

- Stir at 25°C until a homogeneous dark brown liquid forms (~15–30 minutes).

- Wash the product with ethyl acetate (3 × 20 mL) to remove unreacted FeCl₃.

- Dry under vacuum (0.1 mmHg) at 70°C for 24 hours.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 92–99% | |

| Purity (Argentometric) | >98% | |

| Magnetic Susceptibility | 40.6 × 10⁻⁶ emu/g |

Stoichiometric Variations

Some protocols use FeCl₃ in excess (1:2 molar ratio) to drive the reaction to completion, particularly when using hydrated FeCl₃·6H₂O. This compensates for water interference but requires extended drying.

- [BMIM]Cl (1 mmol) + FeCl₃·6H₂O (2 mmol) → stirred at 25°C for 3 hours.

- Yield: 94% after vacuum drying.

Reaction Conditions and Optimization

Temperature and Time

Solvent-Free vs. Solvent-Assisted

- Solvent-Free : Preferred for simplicity; minimizes impurities.

- Ethanol/MeOH : Occasionally used to dissolve FeCl₃, but requires post-reaction solvent removal.

Purification and Characterization

Washing and Drying

Analytical Validation

| Technique | Key Observations | Source |

|---|---|---|

| Raman Spectroscopy | Peaks at 310 cm⁻¹ (FeCl₄⁻) | |

| UV-Vis | Absorbance at 534, 620, 680 nm | |

| ESI-MS | m/z 197.81 ([FeCl₄]⁻) |

Scale-Up and Industrial Considerations

Batch Reactor Design

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| [BMIM]Cl | 120–150 |

| FeCl₃ | 10–15 |

| Total | 130–165 |

Challenges and Mitigation

Moisture Sensitivity

Byproduct Formation

Alternative Routes (Less Common)

Metathesis with Na[FeCl₄]

Comparative Table of Methods

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Standard Anion Exchange | 92–99 | >98 | 15–60 min | High |

| FeCl₃·6H₂O Excess | 94 | 95 | 3 h | Moderate |

| Electrochemical | 75–80 | 90 | 12 h | Low |

化学反応の分析

1-Butyl-3-methylimidazolium tetrachloroferrate undergoes various types of chemical reactions, including:

Oxidation and Reduction: The compound can act as an oxidizing agent, oxidizing other substances while itself being reduced.

Substitution: It can participate in substitution reactions where one or more of its components are replaced by other atoms or groups.

Coordination: The compound has good coordination properties, allowing it to form complexes with other ligands.

Common reagents used in these reactions include other ionic liquids, organic solvents, and various metal salts. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

1-Butyl-3-methylimidazolium tetrachloroferrate has a wide range of scientific research applications:

Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.

Biology: The compound’s magnetic properties make it useful in biological applications, such as magnetic resonance imaging (MRI) and targeted drug delivery.

Medicine: It is explored for its potential in medical diagnostics and treatments, particularly in areas requiring magnetic properties.

作用機序

The mechanism by which 1-Butyl-3-methylimidazolium tetrachloroferrate exerts its effects involves its paramagnetic properties. The high spin tetrachloroferrate anion interacts with magnetic fields, making the compound useful in applications requiring magnetic responsiveness. The molecular targets and pathways involved include interactions with other magnetic materials and coordination with various ligands .

類似化合物との比較

Table 1: Key Properties of [Bmim]FeCl₄ and Analogous ILs

| Compound | Tg (°C) | Conductivity (S/cm) | Activation Energy (kJ/mol) | Liquid Range (°C) |

|---|---|---|---|---|

| [Bmim]FeCl₄ | 182 | 1.5 × 10² | 144 | -82–144 |

| [Bmim]FeCl₃Br | 180 | 1.1 × 10² | 146 | -80–146 |

| [Benzmim]Cl | 253 | 1.4 × 10⁶ | 78 | -25–78 |

| [Emim]TCM | 183 | 4.6 × 10¹ | 158 | -95–158 |

| [Bpy]BF₄ | 195 | 4.6 × 10² | 117 | -78–117 |

Data adapted from viscosity and conductivity studies .

Catalytic Performance and Reusability

[Bmim]FeCl₄ outperforms non-magnetic ILs in acid-catalyzed reactions. For instance, in biodiesel production via oleic acid esterification, it achieved 83.4% methyl oleate yield and retained >80% efficiency after six reuse cycles . In contrast, trihexyl(tetradecyl)phosphonium tetrachloroferrate ([P₆,₆,₆,₁₄]FeCl₄) showed lower recovery rates in Sb extraction (94–100% efficiency) but required higher magnetic strength for separation .

Thermal Stability and Electrical Conductivity

[Bmim]FeCl₄ exhibits moderate thermal stability (decomposition ~144°C), comparable to [Bmim]CF₃SO₃ but lower than [Bmim]TCM (stable up to 158°C) . Its electrical conductivity (1.5 × 10² S/cm) is superior to [Emim]TCM (4.6 × 10¹ S/cm), making it suitable for ionogels in flexible electronics .

Environmental Impact and Toxicity

While [Bmim]FeCl₄ is effective in pollutant removal (e.g., 94% As(V) adsorption ), it inhibits anaerobic digestion at concentrations >10 mM, reducing methane production by 40% . This contrasts with [P₆,₆,₆,₁₄]FeCl₄, which shows lower microbial toxicity but higher environmental persistence .

生物活性

1-Butyl-3-methylimidazolium tetrachloroferrate ([BMIM][FeCl4]) is an ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and environmental science. This article explores the biological activity of [BMIM][FeCl4], focusing on its toxicity, effects on cellular mechanisms, and interactions with biological systems.

Overview of this compound

[BMIM][FeCl4] is a type of ionic liquid that remains liquid near room temperature. It is composed of a butyl and methylimidazolium cation paired with a tetrachloroferrate anion. Ionic liquids like [BMIM][FeCl4] are known for their low volatility, thermal stability, and ability to dissolve a wide range of compounds, making them attractive for various chemical applications.

Cytotoxic Effects

Research indicates that [BMIM][FeCl4] exhibits significant cytotoxicity in various cell lines. A study demonstrated that exposure to this ionic liquid resulted in:

- Inhibition of Cellular Respiration : The compound inhibited oxygen consumption in liver progenitor B-13 cells, leading to increased phosphorylation of AMPK and enhanced glucose consumption .

- Induction of Apoptosis : Exposure triggered apoptosis as evidenced by increased caspase 3/7 activity and nucleosomal DNA cleavage .

- Alterations in Protein Expression : Changes were observed in heat shock proteins (HSP70 and HSP90), indicating stress responses within the cells .

Organ-Specific Toxicity

The kidneys were identified as a primary target for the toxic effects of [BMIM][FeCl4]. In animal models, doses as low as 10 mg/kg body weight per day resulted in:

- Increased serum creatinine levels.

- Histopathological changes indicating kidney injury.

- Urinary markers such as kidney injury molecule 1 (Kim1) were elevated, suggesting renal damage .

Environmental Impact

The ecological implications of [BMIM][FeCl4] have also been studied. For instance, exposure to this ionic liquid affected aquatic organisms:

- Inhibition of Marine Diatoms : The growth of the marine diatom Phaeodactylum tricornutum was inhibited with EC50 values ranging from 24.0 to 33.6 mg/L . This suggests potential risks to aquatic ecosystems.

- Effects on Fish : Studies on fish exposed to [BMIM][FeCl4] indicated organ damage and alterations in enzyme activities associated with oxidative stress, including increases in inflammatory markers such as iNOS and TNF-α .

The mechanisms through which [BMIM][FeCl4] exerts its biological effects are multifaceted:

- Mitochondrial Dysfunction : The ionic liquid appears to interact with mitochondrial membranes, disrupting their function and leading to increased oxidative stress within cells .

- Inflammatory Responses : The compound induces pro-inflammatory signaling pathways, contributing to tissue damage observed in various studies .

Case Studies

Several case studies have highlighted the biological activity of [BMIM][FeCl4]:

| Study | Organism | Observed Effect |

|---|---|---|

| Probert et al. (2015) | HepG2 cells | Inhibition of oxidative capacity; apoptosis induction |

| Ma et al. (2018) | Hypophthalmichthys molitrix | Organ damage; alterations in enzyme activities |

| Chen et al. (2019) | Phaeodactylum tricornutum | Growth inhibition; reduced chlorophyll content |

Q & A

Q. What are the key physicochemical properties of [C₄mim][FeCl₄], and how do they influence its handling in experimental setups?

[C₄mim][FeCl₄] is a paramagnetic ionic liquid (IL) with a density of 1.38 g/cm³, a melting point of -11°C, and high thermal stability (decomposition above 265°C) . Its magnetic susceptibility and low viscosity enable manipulation via external magnetic fields, which is advantageous for separation processes . However, it exhibits limited chemical stability in aqueous environments, requiring anhydrous conditions for long-term storage . Researchers should characterize its purity via NMR or FT-Raman spectroscopy to confirm anion/cation integrity .

Q. How can [C₄mim][FeCl₄] be synthesized, and what quality-control steps are critical?

Synthesis typically involves mixing 1-butyl-3-methylimidazolium chloride ([C₄mim]Cl) with FeCl₃ in a 1:1 molar ratio under inert conditions . Key steps include:

- Anion exchange : Ensure complete conversion to [FeCl₄]⁻ via UV-Vis spectroscopy (peaks at 531, 613, and 687 nm confirm tetrachloroferrate(III) formation) .

- Drying : Remove residual water using vacuum drying (<0.5% moisture) to prevent hydrolysis .

- Magnetic characterization : Confirm paramagnetism using SQUID magnetometry .

Q. What are the best practices for measuring CO₂ solubility in [C₄mim][FeCl₄] under high-pressure conditions?

Use a static-analytical apparatus with a sapphire view cell to measure phase equilibria. For example, Safarov et al. (2018) reported CO₂ solubility up to 10 MPa and 353 K using this method, with data fitted to the Peng-Robinson equation of state . Key parameters include:

- Temperature control : ±0.1 K accuracy.

- Pressure calibration : Use a quartz pressure transducer.

- Sampling : Avoid cross-contamination by degassing the IL prior to experiments .

Advanced Research Questions

Q. How does [C₄mim][FeCl₄] enhance ionothermal carbonization (ITC) of lignocellulosic biomass, and what reaction parameters optimize ionochar yield?

[C₄mim][FeCl₄] acts as both solvent and catalyst in ITC, promoting lignin depolymerization via γ-O ester bond cleavage and aromatic polycondensation . Optimal conditions include:

- Temperature : 150–200°C for 24 hours.

- Biomass-to-IL ratio : 1:10 (w/w) to balance viscosity and reactivity.

- Anion effects : The [FeCl₄]⁻ anion’s Lewis acidity enhances dehydration, yielding ionochars with 70–80% carbon content and microporous structures (BET surface area >300 m²/g) . Post-reaction, recover the IL via magnetic separation and rinse with ethanol to remove char residues .

Q. What mechanisms underlie the magnetic and ion-conducting properties of [C₄mim][FeCl₄]-based ionogels, and how can these be tailored for flexible electronics?

In PMMA/[C₄mim][FeCl₄] ionogels, the IL’s [FeCl₄]⁻ anions retain paramagnetism (χ ≈ 1.2 × 10⁻³ emu/g) while enabling ionic conductivity (σ ≈ 10⁻³ S/cm at 298 K) . Key design strategies:

- IL loading : 20–40 wt% IL maximizes conductivity without compromising mechanical flexibility.

- UV-Vis monitoring : Track Fe(III) coordination stability (absorption at 687 nm) to ensure no anion degradation during polymerization .

- Thermal stability : TGA shows onset decomposition at 265°C, surpassing pure PMMA .

Q. How does [C₄mim][FeCl₄] inhibit anaerobic digestion, and what mitigation strategies exist?

At concentrations >50 mg/L, [C₄mim][FeCl₄] disrupts methanogenic archaea by binding to cellular membranes, reducing methane yield by 60–70% . Mitigation approaches include:

Q. What spectroscopic methods resolve contradictions in reported aqueous stability of [C₄mim][FeCl₄]?

While [C₄mim][FeCl₄] is hydrolytically unstable in pure water (pH-dependent Fe³⁺ leaching), its stability improves in hydrophobic matrices (e.g., ionogels) . To reconcile

Q. How does [C₄mim][FeCl₄] compare to other ILs in catalytic hydroboration reactions?

In pinacolborane hydroboration, [C₄mim][FeCl₄] achieves 95% yield in water at RT, outperforming [C₄mim]BF₄ (70% yield) due to Fe³⁺-mediated Lewis acidity . Key factors:

- Solvent choice : Water enhances reaction rates by stabilizing boronate intermediates.

- Recyclability : Retain >90% activity after five cycles via magnetic recovery .

Methodological Notes

- Data contradiction analysis : Cross-validate IL stability claims using multiple techniques (e.g., TGA, Raman, ICP-MS) .

- Advanced synthesis : For ITC, pre-dry sugarcane bagasse at 105°C to minimize side reactions .

- Toxicity assays : Use ATP luminescence assays to quantify microbial inhibition kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。